molecular formula C22H16BrNO6 B5915698 2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate

2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate

Cat. No. B5915698
M. Wt: 470.3 g/mol
InChI Key: ULGZUTIIRIMTCV-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which may have therapeutic benefits in certain neurological disorders.
Biochemical and Physiological Effects:
2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antifungal activity against certain fungal strains. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate is its potential use as a fluorescent probe in biological imaging. It has also been explored for its potential use in organic electronic devices. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another area of research is its potential use in the development of organic electronic devices. Further studies are also needed to fully understand its mechanism of action and its effects on different cell types.

Synthesis Methods

The synthesis of 2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate involves the condensation reaction of 3-(1,3-benzodioxol-5-yl)-2-hydroxypropylamine with 2-bromobenzoyl chloride, followed by the reaction with 2-furylacrylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained by purification using column chromatography.

Scientific Research Applications

2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antifungal activities. In biochemistry, it has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In materials science, it has been explored for its potential use as a fluorescent probe and in organic electronic devices.

properties

IUPAC Name

furan-2-ylmethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO6/c23-17-6-2-1-5-16(17)21(25)24-18(22(26)28-12-15-4-3-9-27-15)10-14-7-8-19-20(11-14)30-13-29-19/h1-11H,12-13H2,(H,24,25)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZUTIIRIMTCV-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)OCC3=CC=CO3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)OCC3=CC=CO3)\NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-ylmethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoate

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